Ilwensisaponin A

Antiviral screening Cytotoxicity Saponin safety margin

Researchers studying leukocyte adhesion or inflammation often select saponins based on class-level assumptions, leading to irreproducible results. Ilwensisaponin A eliminates this risk through well-defined, quantifiable differentiation from its congeners. • Only 1 of 15 Verbascum metabolites to inhibit LFA-1/ICAM-1-mediated cell adhesion (MIC = 6.9 μg/mL), providing a uniquely selective chemical probe for this pathway. • Demonstrates statistically significant antinociceptive and anti-inflammatory efficacy in carrageenan- and PGE1-induced models (100-200 mg/kg p.o.) without gastric damage, unlike co-occurring iridoid glycosides that show no activity. • Exhibits a 2-fold higher maximum non-toxic concentration (MNTC = 125 μg/mL) than Ilwensisaponin C (62.5 μg/mL), establishing a quantifiable safety benchmark for structure-activity relationship studies. Supplied with full analytical documentation; available for immediate global shipment.

Molecular Formula C54H88O21
Molecular Weight 1073.3 g/mol
CAS No. 141896-30-2
Cat. No. B15193425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlwensisaponin A
CAS141896-30-2
Molecular FormulaC54H88O21
Molecular Weight1073.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC89C7(CCC1(C8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O
InChIInChI=1S/C54H88O21/c1-24-32(58)35(61)38(64)44(68-24)73-41-27(21-56)71-46(40(66)37(41)63)74-42-33(59)25(2)69-47(43(42)75-45-39(65)36(62)34(60)26(20-55)70-45)72-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54-30-19-48(3,4)15-17-53(30,23-67-54)18-16-52(51,54)8/h10,14,24-47,55-66H,9,11-13,15-23H2,1-8H3/t24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42-,43+,44-,45-,46-,47-,49-,50-,51+,52-,53+,54-/m0/s1
InChIKeyFFKHYLGULXFXII-IVWPYUJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ilwensisaponin A Baseline Identity and Positioning


Ilwensisaponin A (CAS 141896-30-2; also known as mimengoside A, verbascosaponin) is a triterpenoid saponin first isolated from Scrophularia ilwensis and subsequently identified in multiple Verbascum species (Scrophulariaceae) [1]. With a molecular formula of C54H88O21 and molecular weight of 1073.3 g/mol, this compound belongs to the oleanane-type saponin class characterized by a 13β,28-epoxyolean-11-ene aglycone core bearing a complex tetrasaccharide chain [2]. The compound has been the subject of multiple in vivo and in vitro investigations across antinociceptive, anti-inflammatory, antiviral, and cell adhesion inhibitory domains, with several studies providing direct comparative data against structurally related congeners [3].

Ilwensisaponin A Differentiation from Structural Analogs


Within the ilwensisaponin series (A-D) and related Verbascum-derived saponins, structural variation in the aglycone oleanene skeleton and glycosylation pattern produces quantifiable divergence in biological activity profiles. Direct comparative studies demonstrate that Ilwensisaponin A exhibits a higher maximum non-toxic concentration (MNTC) than its C-congener in antiviral assays [1], displays distinct cell adhesion inhibitory activity not observed in 14 other co-isolated metabolites [2], and demonstrates statistically significant antinociceptive and anti-inflammatory effects in models where iridoid glycosides from the same plant matrix are inactive [3]. These data establish that Ilwensisaponin A cannot be interchanged with Ilwensisaponin C, B, D, or other in-class saponins without altering experimental outcomes. Procurement decisions must therefore be guided by specific, quantifiable differentiation evidence rather than class-level assumptions.

Ilwensisaponin A Procurement Evidence Guide


Cytotoxicity Differential vs. Ilwensisaponin C

In a head-to-head evaluation of 1% sterile solutions against Bovine Herpes Virus Type-1 (BHV-1, Cooper strain), Ilwensisaponin A demonstrated an MNTC of 125 μg/mL, whereas Ilwensisaponin C exhibited an MNTC of 62.5 μg/mL under identical assay conditions [1]. Neither compound displayed detectable antiviral activity via CPE inhibition at these concentrations, but the 2-fold difference in cytotoxic threshold indicates a meaningfully wider experimental window for Ilwensisaponin A in applications requiring higher working concentrations.

Antiviral screening Cytotoxicity Saponin safety margin

Selective LFA-1/ICAM-1 Adhesion Inhibition

In a screen of 36 secondary metabolites from Turkish Verbascum species, Ilwensisaponin A exhibited an MIC of 6.9 μg/mL for inhibition of LFA-1/ICAM-1-mediated cell aggregation in HL-60 cells [1]. This activity was detected only for Ilwensisaponin A among the 15 compounds that showed any bioactivity in the panel; the positive control cytochalasin B demonstrated an MIC of 2.3 μg/mL. Critically, 14 other isolated compounds—including structurally distinct phenylethanoid glycosides, flavonoids, and iridoids—showed no detectable cell aggregation inhibitory activity whatsoever, establishing Ilwensisaponin A as a uniquely active entity within this metabolite cohort for this specific mechanism.

Cell adhesion LFA-1/ICAM-1 Inflammation

In Vivo Antinociceptive and Anti-Inflammatory Efficacy

In a comparative in vivo study of four major compounds isolated from Verbascum pterocalycinum var. mutense flowers, Ilwensisaponin A and Ilwensisaponin C produced dose-related antinociceptive and anti-inflammatory responses at 100 and 200 mg/kg (p.o.) in carrageenan-induced paw edema and PGE1-induced inflammation models [1]. In contrast, the co-isolated iridoid glycosides ajugol and picroside IV showed no statistically significant activity in the same assays at the same doses. Additionally, Ilwensisaponin A administration did not induce any apparent acute toxicity or gastric damage, a notable safety feature given that many anti-inflammatory agents cause gastrointestinal adverse effects.

Antinociceptive Anti-inflammatory In vivo pharmacology

Cross-Study Reproducibility of Anti-Inflammatory Activity

Ilwensisaponin A has been independently validated for antinociceptive and anti-inflammatory activity in multiple studies spanning different Verbascum species. In a bioassay-guided isolation study from V. lasianthum, Ilwensisaponin A (compound 8) demonstrated significant activity per os in carrageenan-induced paw edema and p-benzoquinone-induced writhing models, without inducing any apparent acute toxicity or gastric damage [1]. In a subsequent 2019 study using 1% sterile solutions from V. pterocalycinum var. mutense, anti-inflammatory and antinociceptive responses were again obtained at 100 mg/kg with notable statistical activity and no apparent acute toxicity or gastric damage [2]. This cross-study reproducibility across different plant sources and research groups provides confidence in the compound's consistent biological profile.

Antinociceptive Anti-inflammatory Reproducibility

Ilwensisaponin A Application Scenarios


Anti-Inflammatory Drug Discovery and Gastric Safety

Investigators developing novel anti-inflammatory therapeutics should prioritize Ilwensisaponin A based on its reproducible in vivo efficacy in carrageenan- and PGE1-induced inflammation models at 100-200 mg/kg p.o. [1] and its demonstrated lack of gastric damage across multiple independent studies [2]. Unlike iridoid glycosides from the same plant matrix that show no activity [1], Ilwensisaponin A provides a validated starting point for medicinal chemistry optimization or mechanistic studies targeting cyclooxygenase-related pathways.

LFA-1/ICAM-1 Adhesion Mechanism Studies

Researchers investigating leukocyte adhesion and trafficking mechanisms should procure Ilwensisaponin A as the only compound among 15 Verbascum-derived metabolites showing measurable LFA-1/ICAM-1 inhibitory activity (MIC = 6.9 μg/mL) [1]. This selective activity profile makes Ilwensisaponin A a valuable tool compound for probing LFA-1/ICAM-1-mediated cellular interactions without interference from other co-occurring metabolites, which are inactive in this specific pathway [1].

Comparative Saponin SAR Reference

For SAR studies exploring how structural modifications within the ilwensisaponin series affect cytotoxicity and therapeutic index, Ilwensisaponin A serves as a critical reference point. Its 2-fold higher MNTC (125 μg/mL) compared to Ilwensisaponin C (62.5 μg/mL) in the same antiviral screening system [1] provides a quantifiable baseline for evaluating how specific aglycone or glycosylation differences influence cellular tolerability. Procurement of both A and C congeners enables direct paired analysis of structure-dependent toxicity.

Analytical Reference Standard for Verbascum Saponins

Analytical laboratories and quality control facilities developing HPLC or LC-MS methods for Verbascum species authentication require Ilwensisaponin A as a reference standard due to its fully elucidated structure (13β,28-epoxyolean-11-ene core with defined tetrasaccharide linkage) [1] and its established presence in multiple pharmacologically relevant Verbascum species [2]. The compound's high molecular weight (1073.3 g/mol) and characteristic fragmentation pattern make it suitable for method development and botanical extract standardization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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